molecular formula C21H24N2O4S2 B2424277 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 683247-53-2

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

Cat. No. B2424277
CAS RN: 683247-53-2
M. Wt: 432.55
InChI Key: XOCKZJFNNHHFQJ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity in Cardiac Research

The compound (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide belongs to a class of compounds involved in cardiac research. Specifically, related N-substituted benzamide compounds have been synthesized and shown to exhibit potent electrophysiological activity. These compounds were compared to sematilide, a potent class III antiarrhythmic agent, and were found to have comparable potency in in vitro Purkinje fiber assays. The compounds were further studied in vivo for reentrant arrhythmias, showing promising efficacy and potency. This suggests potential therapeutic applications in cardiac rhythm management (Morgan et al., 1990).

Role in Supramolecular Chemistry

Another area where related compounds have been investigated is in the field of supramolecular chemistry. N-(thiazol-2-yl)benzamide derivatives, closely related to the queried compound, were synthesized and studied for their gelation properties. These studies aimed to understand the role of methyl functionality and multiple non-covalent interactions in the gelation/non-gelation behavior of these compounds. Notably, certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating their potential as functional materials in various applications (Yadav & Ballabh, 2020).

Potential Antimalarial and Antiviral Applications

Moreover, the compound is structurally similar to sulfonamides, which have been studied for their antimalarial and potential antiviral (against COVID-19) activities. These studies include the synthesis and in vitro examination of sulfonamide derivatives, revealing promising antimalarial activity characterized by low IC50 values and favorable ADMET properties. The theoretical calculations and molecular docking studies further support their potential as therapeutic agents (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-4-5-6-12-27-16-9-7-8-15(13-16)20(24)22-21-23(2)18-11-10-17(29(3,25)26)14-19(18)28-21/h7-11,13-14H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCKZJFNNHHFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.